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(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide
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Overview
Description
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2S and its molecular weight is 355.2 g/mol. The purity is usually 95%.
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Biological Activity
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms, including:
- Interaction with Receptors : The thiazole moiety can interact with various biological targets through hydrogen bonding and π-π stacking interactions. This interaction may influence receptor activity and downstream signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, contributing to their pharmacological effects.
Antimicrobial Activity
Studies have indicated that compounds containing the 5-acetyl-4-methylthiazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown high cytotoxicity against various bacterial strains and fungi. The following table summarizes some key findings regarding antimicrobial activity:
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound class. In vitro studies have demonstrated that derivatives show significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 18.5 ± 1.1 | |
Thiazole derivatives | A549 (lung cancer) | 25.3 ± 0.9 |
Case Studies
Case Study 1: Pain Relief in Neuropathic Models
In a study assessing the pharmacological effects of related compounds in neuropathic pain models, it was found that thiazole derivatives exhibited antinociceptive properties through modulation of nicotinic acetylcholine receptors (nAChRs). The study emphasized the importance of receptor subtype selectivity in determining the efficacy of these compounds in pain management .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were tested against drug-resistant strains of bacteria and fungi. The results indicated that compounds with the thiazole core showed superior activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,6-dichlorophenyl)acrylamide, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with thiazole rings can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases . The structural features of this compound enhance its efficacy in modulating inflammatory responses.
Pharmacological Insights
Mechanism of Action
The compound's mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for disease progression. For example, studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways . This inhibition can lead to reduced tumor growth and increased sensitivity of cancer cells to other therapeutic agents.
Synergistic Effects with Other Drugs
There is evidence indicating that this compound can enhance the efficacy of existing chemotherapeutic agents. In vitro studies have shown that combining this compound with traditional chemotherapy drugs results in a synergistic effect, leading to improved outcomes in cancer treatment .
Case Studies
Properties
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-8-14(9(2)20)22-15(18-8)19-13(21)7-6-10-11(16)4-3-5-12(10)17/h3-7H,1-2H3,(H,18,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAUBXYDURCBRV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.